2-(3-Aminophenyl)isothiazolidine 1,1-dioxide
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Overview
Description
2-(3-Aminophenyl)isothiazolidine 1,1-dioxide is a chemical compound with the molecular formula C9H12N2O2S . It is a heterocyclic compound that contains an isothiazolidine ring, which is a five-membered ring with two carbon atoms, two nitrogen atoms, and one sulfur atom .
Molecular Structure Analysis
The molecular structure of 2-(3-Aminophenyl)isothiazolidine 1,1-dioxide consists of a five-membered isothiazolidine ring attached to a phenyl ring via a nitrogen atom . The isothiazolidine ring contains a sulfur atom and an additional nitrogen atom, and it is functionalized with two oxygen atoms to form a 1,1-dioxide group .Scientific Research Applications
Summary of the Application
Imidazopyridines (IMPs) have been recognized as a privileged scaffold and have tremendous biological potential against varieties of anti-tubercular, anti-malarial and anti-trypanosomal targets .
Results or Outcomes
The compound showed strong in vitro antiparasitic activity with an EC50 of 2 nM. Moreover, this compound was also found with good orally bioavailability, and good plasma and brain exposure in mice .
2. Anti-Intestinal Nematode Applications of 1-Acyl-3-(2’-aminophenyl) Thioureas
Summary of the Application
A series of 1-acyl-3-(2’-aminophenyl) thiourea derivatives were designed and synthesized for their potential as anti-intestinal nematode prodrugs .
Results or Outcomes
Among these compounds, compound 5h (1-(2’-furanyl)acyl-3-(2’-aminophenyl) thiourea) produced the highest activity with 89.4% deparasitization at concentrations of 10 mg/kg of rat .
3. Chemical Properties of β-Amino-γ-Sultams
Summary of the Application
The reactivity of the 4-amino-2,3-dihydro-1H-1λ6-isothiazole-1,1-dioxide (β-amino-γ-sultam) framework has been studied. This heterocyclic system shows reactivity toward various electrophiles on spiranic and non-spiranic substrates .
Methods of Application or Experimental Procedures
A variety of C-electrophiles (acetic anhydride, benzoyl chloride, DMFDMA, 4,4-dimethoxybutan-2-one) and heteroatom electrophiles (bromine, nitrosyl acetate) have been explored. Both the C-5 and 4-amino positions of the β-amino-γ-sultam system are able to undergo electrophilic reactions .
Results or Outcomes
β-Amino-γ-sultams were used as starting compounds for the synthesis of 6- or 7-substituted 1λ6-isothiazolo[4,5-b]pyridine-1,1-dioxides through condensation reaction and palladium-catalyzed oxidative coupling .
4. Anti-Arthritic Agents with γ-Sultam Skeleton
Summary of the Application
Novel antiarthritic agents with 1,2-isothiazolidine-1,1-dioxide (gamma-sultam) skeleton were developed. These agents are cytokine suppressive dual inhibitors of cyclooxygenase-2 and 5-lipoxygenase .
Results or Outcomes
5. Chemical Properties Evaluation of β-Amino-γ-Sultams
Summary of the Application
The reactivity of the 4-amino-2,3-dihydro-1H-1λ6-isothiazole-1,1-dioxide (β-amino-γ-sultam) framework has been studied. This heterocyclic system shows reactivity toward various electrophiles on spiranic and non-spiranic substrates .
Methods of Application or Experimental Procedures
A variety of C-electrophiles (acetic anhydride, benzoyl chloride, DMFDMA, 4,4-dimethoxybutan-2-one) and heteroatom electrophiles (bromine, nitrosyl acetate) have been explored. Both the C-5 and 4-amino positions of the β-amino-γ-sultam system are able to undergo electrophilic reactions .
Results or Outcomes
β-Amino-γ-sultams were used as starting compounds for the synthesis of 6- or 7-substituted 1λ6-isothiazolo[4,5-b]pyridine-1,1-dioxides through condensation reaction and palladium-catalyzed oxidative coupling .
6. Anti-Arthritic Agents with γ-Sultam Skeleton
Summary of the Application
Novel antiarthritic agents with 1,2-isothiazolidine-1,1-dioxide (gamma-sultam) skeleton were developed. These agents are cytokine suppressive dual inhibitors of cyclooxygenase-2 and 5-lipoxygenase .
Safety And Hazards
This compound is labeled with the signal word “Warning” and is associated with the hazard statements H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to wear protective gloves/protective clothing/eye protection/face protection when handling this compound .
properties
IUPAC Name |
3-(1,1-dioxo-1,2-thiazolidin-2-yl)aniline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O2S/c10-8-3-1-4-9(7-8)11-5-2-6-14(11,12)13/h1,3-4,7H,2,5-6,10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MACVOXCGYYWJRP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(S(=O)(=O)C1)C2=CC=CC(=C2)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-Aminophenyl)isothiazolidine 1,1-dioxide | |
CAS RN |
67804-53-9 |
Source
|
Record name | 2-(3-aminophenyl)-1,2-thiazolidine-1,1-dione | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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